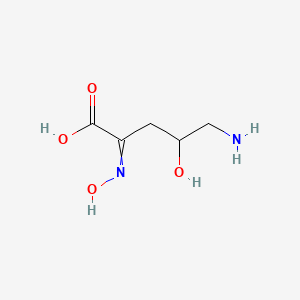
5-氟利培酮-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro Risperidone-d4: is a deuterated analog of 5-Fluoro Risperidone, a derivative of Risperidone. Risperidone is an atypical antipsychotic used to treat schizophrenia, bipolar disorder, and irritability associated with autism . The deuterated form, 5-Fluoro Risperidone-d4, is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies .
科学研究应用
5-Fluoro Risperidone-d4 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in identifying metabolic pathways and potential metabolites of drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of compounds.
Biomedical Research: Investigated for its potential effects on neurotransmitter systems and its role in treating psychiatric disorders
作用机制
Target of Action
5-Fluoro Risperidone-d4 primarily targets dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in regulating mood, cognition, and behavior. The high-affinity binding of 5-Fluoro Risperidone-d4 to these receptors is believed to be the key driver of its clinical effects .
Mode of Action
5-Fluoro Risperidone-d4 acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors This blockade leads to a decrease in serotonergic activity and an increase in dopamine release from the frontal cortex . This altered neurotransmitter activity is thought to contribute to the compound’s therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro Risperidone-d4 are primarily those involving dopamine and serotonin neurotransmission . By blocking D2 and 5-HT2 receptors, 5-Fluoro Risperidone-d4 disrupts the normal functioning of these pathways, leading to altered neurotransmitter levels and activity. The specific downstream effects of these changes are complex and can vary depending on a variety of factors, including the individual’s unique biochemistry and the presence of other medications .
Pharmacokinetics
It’s known that risperidone, the parent compound of 5-fluoro risperidone-d4, is metabolized by cytochrome p450 enzymes, specifically cyp2d6, 3a4, and 3a5 . These enzymes play a crucial role in the drug’s metabolism and can impact its bioavailability .
Result of Action
The molecular and cellular effects of 5-Fluoro Risperidone-d4’s action are primarily related to its antagonistic effects on D2 and 5-HT2 receptors . By blocking these receptors, 5-Fluoro Risperidone-d4 alters neurotransmitter activity in the brain, which can lead to changes in mood, cognition, and behavior . These changes are thought to underlie the compound’s therapeutic effects .
生化分析
Biochemical Properties
5-Fluoro Risperidone-d4 plays a significant role in biochemical reactions, particularly in the context of pharmaceutical research. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism . The compound’s interaction with these enzymes helps in understanding its metabolic pathways and potential effects on the human body. Additionally, 5-Fluoro Risperidone-d4 binds to serotonin (5-HT2) and dopamine (D2) receptors, similar to Risperidone, influencing neurotransmitter signaling pathways .
Cellular Effects
5-Fluoro Risperidone-d4 affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s binding to serotonin and dopamine receptors leads to changes in neurotransmitter activity, which can impact cell signaling and gene expression . These effects are particularly relevant in the context of treating mental health disorders, where altered neurotransmitter activity plays a significant role.
Molecular Mechanism
The molecular mechanism of 5-Fluoro Risperidone-d4 involves its high-affinity binding to serotonin (5-HT2) and dopamine (D2) receptors . This binding results in the inhibition of these receptors, leading to decreased serotonergic and dopaminergic activity. The compound’s interaction with cytochrome P450 enzymes also plays a crucial role in its metabolism, affecting its overall efficacy and potential side effects . Additionally, 5-Fluoro Risperidone-d4 may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro Risperidone-d4 can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the stability of 5-Fluoro Risperidone-d4 can be affected by various factors, including temperature and pH . Long-term effects on cellular function may include changes in cell signaling pathways and gene expression, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Fluoro Risperidone-d4 vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased potency and potential side effects . For example, in mice, higher doses of 5-Fluoro Risperidone-d4 have been associated with increased behavioral changes, such as altered locomotion and aggression . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
5-Fluoro Risperidone-d4 is primarily metabolized in the liver via the cytochrome P450 (CYP) 2D6 enzymatic pathway . This pathway is crucial for the compound’s biotransformation and elimination from the body. The interaction with CYP2D6 and other enzymes, such as CYP3A4, affects the metabolic flux and levels of metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Fluoro Risperidone-d4 within cells and tissues are influenced by various transporters and binding proteins . The compound’s ability to cross the blood-brain barrier is particularly important for its therapeutic effects on the central nervous system. Additionally, the distribution of 5-Fluoro Risperidone-d4 within different tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-Fluoro Risperidone-d4 can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 5-Fluoro Risperidone-d4 is crucial for elucidating its mechanism of action and potential therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro Risperidone-d4 involves the introduction of deuterium atoms into the molecular structure of 5-Fluoro Risperidone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The key intermediates in the synthesis of 5-Fluoro Risperidone include 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Industrial Production Methods: Industrial production of 5-Fluoro Risperidone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 5-Fluoro Risperidone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst
Major Products:
Oxidation: Hydroxylated derivatives of 5-Fluoro Risperidone-d4.
Reduction: Alcohol derivatives of 5-Fluoro Risperidone-d4.
Substitution: Halogen-substituted derivatives
相似化合物的比较
Risperidone: The parent compound, used widely in clinical settings.
Paliperidone: A major active metabolite of Risperidone, also used as an antipsychotic.
Olanzapine: Another atypical antipsychotic with a similar mechanism of action.
Quetiapine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder .
Uniqueness: 5-Fluoro Risperidone-d4 is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics. This makes it particularly valuable in research settings for studying drug metabolism and pharmacokinetics .
属性
CAS 编号 |
1346598-47-7 |
|---|---|
分子式 |
C₂₃H₂₃D₄FN₄O₂ |
分子量 |
414.51 |
同义词 |
3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



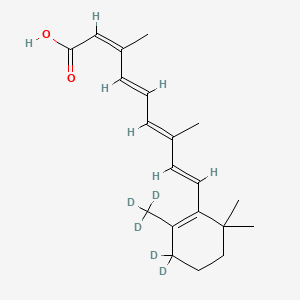

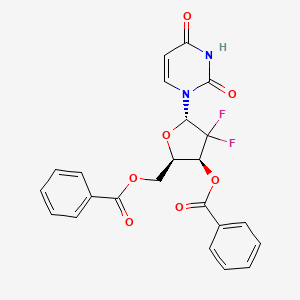
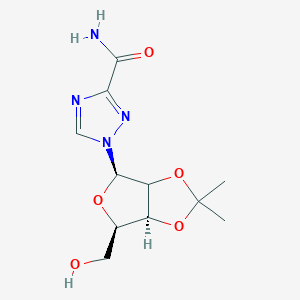
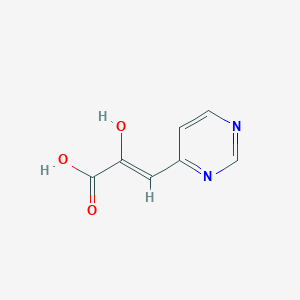
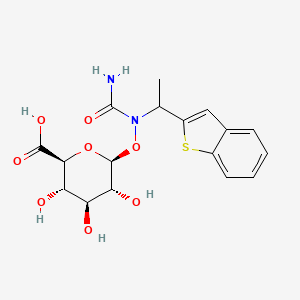


![D-[1-2H]Mannose](/img/structure/B1146200.png)
